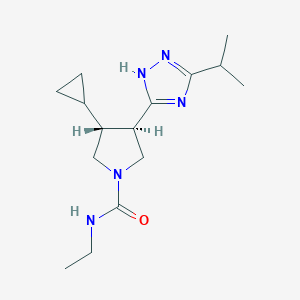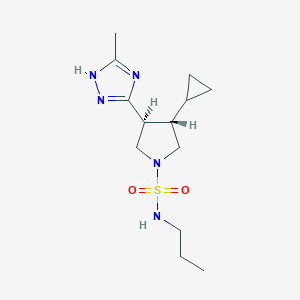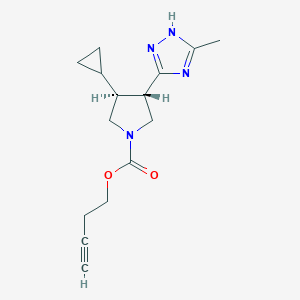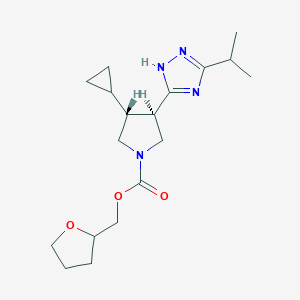![molecular formula C7H8BrNO4S2 B7343711 (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B7343711.png)
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid, also known as BTPSA, is a novel compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. BTPSA is a sulfonamide-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for drug development. In
Mécanisme D'action
The mechanism of action of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid is not fully understood. However, it has been suggested that this compound may exert its biological activity by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, this compound may induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a crucial role in the regulation of the cholinergic system. This compound has also been shown to exhibit antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits inhibitory activity against several enzymes, making it a potential candidate for the development of enzyme inhibitors. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for the study of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid. One potential direction is the development of this compound-based enzyme inhibitors for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in cancer therapy. Finally, the development of more efficient synthesis methods for this compound may enhance its potential for drug development.
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. Its inhibitory activity against several enzymes and its antiproliferative activity against cancer cells make it a potential candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid involves the reaction of 4-bromothiophen-3-amine with 2-(tosylamino)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white solid with a yield of approximately 60%.
Applications De Recherche Scientifique
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been shown to exhibit antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c1-4(7(10)11)9-15(12,13)6-3-14-2-5(6)8/h2-4,9H,1H3,(H,10,11)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMACXSLPRAKDW-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7343656.png)

![5-[(3R,4R)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343664.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7343668.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7343675.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![5-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7343689.png)
![(1R,2R)-2-[4-[[4-(methoxymethyl)phenyl]sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343719.png)
![(2S,3S)-1-[4-(2-methoxyethoxy)-3-methylphenyl]sulfonyl-2-methylpiperidine-3-carboxylic acid](/img/structure/B7343726.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)